molecular formula C30H33N9O B12377197 4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B12377197
M. Wt: 538.7 g/mol
InChI Key: BLMSWRQOCWCQDM-FIBGUPNXSA-N
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Description

4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyridine, piperazine, and pyrazole, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

  • Formation of the pyridine and pyrazole rings through cyclization reactions.
  • Introduction of the methoxypyridinyl and trideuteriomethyl groups via substitution reactions.
  • Coupling of the diazabicycloheptane and piperazine moieties through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
  • Implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxypyridinyl group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxypyridinyl group would yield a hydroxypyridinyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a ligand in receptor binding studies. The presence of the piperazine and pyrazole rings suggests it may interact with various biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-[6-[(6-Hydroxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(methyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile
  • 4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(ethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

Uniqueness

The uniqueness of 4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile lies in its specific combination of functional groups and isotopic labeling. The presence of the trideuteriomethyl group, in particular, may confer unique properties such as increased stability or altered metabolic pathways.

Properties

Molecular Formula

C30H33N9O

Molecular Weight

538.7 g/mol

IUPAC Name

4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C30H33N9O/c1-35-7-9-36(10-8-35)24-12-27(30-23(13-31)16-34-39(30)20-24)22-4-5-28(32-15-22)37-18-25-11-26(19-37)38(25)17-21-3-6-29(40-2)33-14-21/h3-6,12,14-16,20,25-26H,7-11,17-19H2,1-2H3/i1D3

InChI Key

BLMSWRQOCWCQDM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC

Canonical SMILES

CN1CCN(CC1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC

Origin of Product

United States

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